molecular formula C13H12N4O8 B14690814 2-pyridin-4-ylethanol;2,4,6-trinitrophenol CAS No. 32080-61-8

2-pyridin-4-ylethanol;2,4,6-trinitrophenol

Cat. No.: B14690814
CAS No.: 32080-61-8
M. Wt: 352.26 g/mol
InChI Key: ZQLDFTDEAKQWHU-UHFFFAOYSA-N
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Description

2-pyridin-4-ylethanol;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-pyridin-4-ylethanol and 2,4,6-trinitrophenol 2-pyridin-4-ylethanol is an organic compound containing a pyridine ring substituted with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trinitrophenol typically involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring, resulting in the formation of 2,4,6-trinitrophenol .

For the preparation of 2-pyridin-4-ylethanol, a common method involves the reduction of 2-pyridinecarboxaldehyde using a reducing agent such as sodium borohydride. This reduction converts the aldehyde group to an ethanol group, yielding 2-pyridin-4-ylethanol .

Industrial Production Methods

Industrial production of 2,4,6-trinitrophenol follows a similar nitration process but on a larger scale, with stringent safety measures due to its explosive nature. The production of 2-pyridin-4-ylethanol in an industrial setting involves optimized reduction processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrophenol undergoes various chemical reactions, including:

2-pyridin-4-ylethanol can participate in:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,6-trinitrophenol is widely used in:

2-pyridin-4-ylethanol has applications in:

Mechanism of Action

2,4,6-trinitrophenol exerts its effects through its ability to undergo rapid exothermic decomposition, releasing gases and energy, which is the basis of its explosive nature. It can also interact with biological molecules, leading to toxic effects .

2-pyridin-4-ylethanol can interact with enzymes and receptors in biological systems, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-trinitrophenol is unique due to its high explosive power and its historical use in various applications. 2-pyridin-4-ylethanol is unique for its versatility in chemical synthesis and potential biological activities .

Properties

CAS No.

32080-61-8

Molecular Formula

C13H12N4O8

Molecular Weight

352.26 g/mol

IUPAC Name

2-pyridin-4-ylethanol;2,4,6-trinitrophenol

InChI

InChI=1S/C7H9NO.C6H3N3O7/c9-6-3-7-1-4-8-5-2-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,4-5,9H,3,6H2;1-2,10H

InChI Key

ZQLDFTDEAKQWHU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CCO.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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